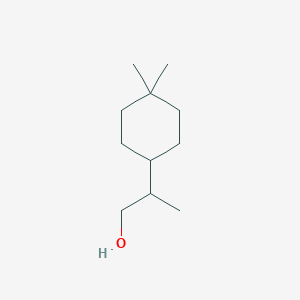

2-(4,4-Dimethylcyclohexyl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

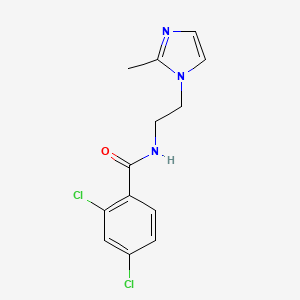

“2-(4,4-Dimethylcyclohexyl)propan-1-ol” is an organic compound that likely belongs to the class of secondary alcohols. Its structure suggests that it contains a propanol backbone with a dimethylcyclohexyl group attached to the second carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 4,4-dimethylcyclohexyl compound with a derivative of propan-1-ol, under appropriate conditions .Molecular Structure Analysis

The molecule consists of a three-carbon chain (propan-1-ol) with a 4,4-dimethylcyclohexyl group attached to the second carbon. The presence of the alcohol (-OH) group on the first carbon makes it a secondary alcohol .Chemical Reactions Analysis

As a secondary alcohol, “this compound” can undergo typical alcohol reactions. These include oxidation to form a ketone, substitution reactions to form ethers, and elimination reactions to form alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. As a secondary alcohol, it would be expected to have properties such as polarity, ability to form hydrogen bonds, and reactivity towards oxidizing agents .Wissenschaftliche Forschungsanwendungen

1. Beta-Adrenoceptor Affinity

A study by Rzeszotarski et al. (1979) synthesized a series of compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and compared their affinity to beta 1- and beta-2-adrenoceptors. The results indicated substantial cardioselectivity of certain derivatives, which is relevant for understanding the interaction with adrenoceptors and potential therapeutic applications (Rzeszotarski et al., 1979).

2. Analytical Chemistry Applications

Jeżewska and Woźnica (2020) explored a method to determine propan-2-ol in workplace air using gas chromatography. This research highlights the importance of monitoring propan-2-ol levels in industrial settings for health and safety reasons (Jeżewska & Woźnica, 2020).

3. Chemistry of Adamantanes

Blaney et al. (1972) investigated the cyclisation of 2-(endo-bicyclo[3,3,1]non-6-en-3-yl)propan-2-ol. The study provided insights into the stereochemistry and potential for creating adamantane structures, which have numerous applications in material science and pharmaceuticals (Blaney et al., 1972).

4. Radical Addition Studies

Batchelor and Fischer (1996) utilized a novel technique to measure the addition rates of 2-hydroxy-2-propyl radicals to alkenes. This research contributes to our understanding of radical chemistry, which is fundamental in organic synthesis and polymerization processes (Batchelor & Fischer, 1996).

5. Solvent-Solute Interactions

Bevilaqua et al. (2004) investigated the solvation dynamics of Brooker's merocyanine in binary solvent mixtures, including propan-2-ol. This research contributes to the understanding of solvent effects on solute behavior, which is crucial in fields like pharmaceuticals and dye chemistry (Bevilaqua, da Silva, & Machado, 2004).

6. Chemical Synthesis and Biological Activity

Aghekyan et al. (2017) explored the synthesis of new propan-2-ol derivatives and evaluated their adrenergic blocking and sympatholytic activities. Such studies are significant in the development of new pharmaceutical compounds (Aghekyan et al., 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4,4-dimethylcyclohexyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10,12H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYZIKZXFYYYQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCC(CC1)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2411574.png)

![2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2411576.png)

![7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2411579.png)

![methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2411582.png)

![1-(Azepan-1-yl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2411586.png)

![(7-{[(4-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2411587.png)

![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2411591.png)

![N-(3-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2411592.png)

![N'-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2411597.png)